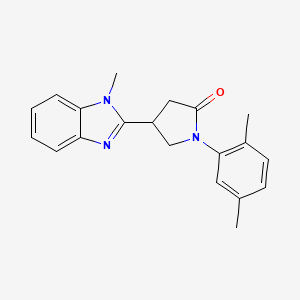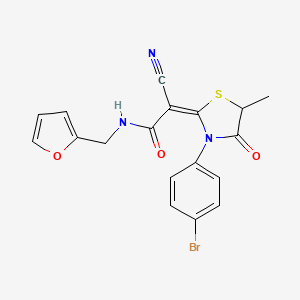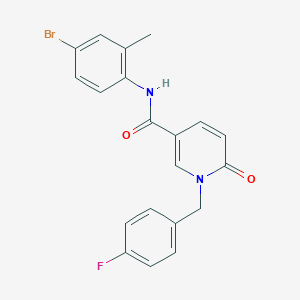![molecular formula C15H23NO B2836047 N-[(3-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine CAS No. 418777-72-7](/img/structure/B2836047.png)
N-[(3-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine, also known as MEM or 3-MeO-MC, is a research chemical that belongs to the class of substituted phenethylamines. The compound has gained considerable attention among researchers due to its potential therapeutic applications and interesting pharmacological properties.
Wirkmechanismus
The exact mechanism of action of N-[(3-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine is not fully understood, but it is believed to act as a selective serotonin and norepinephrine reuptake inhibitor. This means that the compound prevents the reuptake of these neurotransmitters, leading to increased levels of serotonin and norepinephrine in the brain. This, in turn, can lead to a range of physiological and psychological effects.
Biochemical and Physiological Effects:
N-[(3-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine has been shown to produce a range of biochemical and physiological effects. These include increased heart rate, elevated blood pressure, and increased body temperature. The compound has also been found to produce feelings of euphoria, increased sociability, and enhanced cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[(3-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine in lab experiments is its potent analgesic effects. This makes it a useful tool for studying pain pathways and developing new painkillers. Additionally, N-[(3-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine has been found to exhibit anti-inflammatory properties, which could be useful in the study of various inflammatory disorders.
However, there are also some limitations to using N-[(3-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine in lab experiments. One of the main concerns is its potential for abuse, which could lead to safety issues for researchers. Additionally, the compound has not been extensively studied in humans, so its long-term effects are not fully understood.
Zukünftige Richtungen
There are several future directions for research on N-[(3-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine. One area of interest is its potential for use in the treatment of various pain disorders. Additionally, the compound could be useful in the development of new anti-inflammatory drugs. Further research is also needed to fully understand the mechanism of action of N-[(3-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine and its long-term effects on human health.
In conclusion, N-[(3-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine is a promising research chemical with several potential therapeutic applications. While there are some limitations to its use in lab experiments, the compound has shown significant potential in the study of pain pathways and inflammatory disorders. Further research is needed to fully understand its mechanism of action and long-term effects.
Synthesemethoden
The synthesis of N-[(3-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine involves the reaction of 3-methoxybenzaldehyde with 2-methylcyclohexanone in the presence of sodium borohydride and acetic acid. The resulting product is purified through recrystallization and characterized through various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
N-[(3-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine has been extensively studied for its potential use as a psychoactive drug, but it also has several other applications in scientific research. The compound has been shown to exhibit potent analgesic effects, making it a promising candidate for the development of new painkillers. Additionally, N-[(3-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine has been found to possess anti-inflammatory properties, which could be useful in the treatment of various inflammatory disorders.
Eigenschaften
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-12-6-3-4-9-15(12)16-11-13-7-5-8-14(10-13)17-2/h5,7-8,10,12,15-16H,3-4,6,9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCKFKYWLQCLJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NCC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperazine](/img/structure/B2835966.png)
![3-chloro-N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide](/img/structure/B2835967.png)
![2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-[4-(tert-butyl)benzyl]oxime](/img/structure/B2835969.png)
![N-[6-(4-methoxyphenyl)pyridin-3-yl]prop-2-enamide](/img/structure/B2835970.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2835973.png)

![2-[4-(Trifluoromethyl)phenyl]guanidine;hydrochloride](/img/structure/B2835975.png)
![3-(2-methoxyphenyl)-1-[(4-methylbenzene)sulfonyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2835976.png)


![3,4-Dimethyl-N-[1-(oxan-4-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2835984.png)
![2-Chloro-N-[3-(2-methoxyphenyl)cyclobutyl]acetamide](/img/structure/B2835986.png)